Cas no 1241682-94-9 ((1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine)
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
- EN300-1968734
- 1241682-94-9
-
- Inchi: 1S/C8H8ClF2N/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4H,12H2,1H3/t4-/m0/s1
- InChI Key: YKMLDNYYMUUXKQ-BYPYZUCNSA-N
- SMILES: ClC1C(=CC=C(C=1[C@H](C)N)F)F
Computed Properties
- Exact Mass: 191.0313333g/mol
- Monoisotopic Mass: 191.0313333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968734-0.05g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-0.1g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-0.25g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-0.5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-1.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1968734-2.5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-5.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1968734-10.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1968734-1g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 1g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1968734-5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine |
1241682-94-9 | 5g |
$3479.0 | 2023-09-16 |
(1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (1S)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
Comprehensive Guide to (1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine (CAS No. 1241682-94-9)
(1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine (CAS No. 1241682-94-9) is a chiral amine compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique structural motif, combining a chloro-difluorophenyl group with an ethylamine side chain, making it a valuable intermediate in the synthesis of biologically active molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecific properties and versatility in drug discovery.
The chiral nature of (1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine is particularly noteworthy. Chirality plays a critical role in the efficacy and safety of pharmaceutical compounds, as enantiomers can exhibit vastly different biological activities. This compound's (S)-configuration ensures high selectivity in binding to target receptors, reducing off-target effects—a key consideration in modern drug development. Recent trends in AI-driven drug discovery have highlighted the importance of such chiral building blocks, as they enable the rapid optimization of lead compounds with improved pharmacokinetic profiles.
In the pharmaceutical industry, 1241682-94-9 is explored as a precursor for small-molecule therapeutics, particularly in central nervous system (CNS) disorders and inflammatory diseases. Its chloro-difluorophenyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration—a desirable trait for CNS-targeted drugs. Additionally, the compound's amine functionality allows for further derivatization, enabling the creation of amides, sulfonamides, or other bioactive derivatives. With the growing demand for precision medicine, this compound aligns well with the industry's shift toward personalized therapies.
Beyond pharmaceuticals, (1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine has potential applications in agrochemical research. Fluorinated compounds are widely used in crop protection due to their enhanced stability and bioactivity. The presence of both chlorine and fluorine atoms in this molecule suggests possible utility in developing novel pesticides or herbicides with improved environmental profiles. As sustainability becomes a priority in agriculture, researchers are investigating fluorine-containing compounds for their ability to reduce application rates while maintaining efficacy.
The synthesis of CAS 1241682-94-9 typically involves asymmetric hydrogenation or resolution techniques to achieve high enantiomeric purity. Advances in catalytic methods have streamlined its production, making it more accessible for large-scale applications. Quality control is critical, with analytical techniques like HPLC and chiral GC employed to verify purity and stereochemical integrity. These processes align with the pharmaceutical industry's emphasis on Good Manufacturing Practices (GMP) and regulatory compliance.
Market trends indicate rising demand for fluorinated and chiral building blocks, driven by the expansion of the pharmaceutical and agrochemical sectors. Companies specializing in custom synthesis and contract research are increasingly offering (1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine as part of their portfolios. Additionally, the compound's relevance in AI-augmented chemistry platforms has grown, as machine learning models leverage its structural features to predict novel bioactive molecules.
For researchers working with 1241682-94-9, proper handling and storage are essential to maintain stability. The compound should be stored in a cool, dry environment, protected from light and moisture. Safety data sheets (SDS) provide detailed guidelines for handling, ensuring compliance with laboratory safety standards. As with all fine chemicals, appropriate personal protective equipment (PPE) is recommended during use.
In summary, (1S)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine (CAS No. 1241682-94-9) is a versatile and valuable compound in modern chemical research. Its applications span pharmaceuticals, agrochemicals, and beyond, supported by its unique structural features and chiral properties. As the scientific community continues to explore fluorinated compounds and enantioselective synthesis, this molecule is poised to play a pivotal role in the development of next-generation therapeutics and crop protection agents.
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